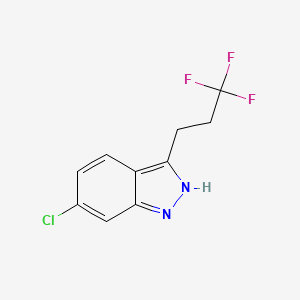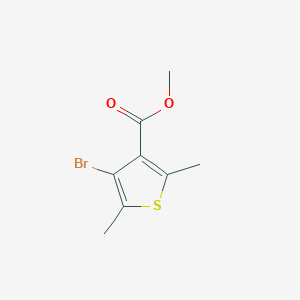![molecular formula C6H6N6O B8045200 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B8045200.png)
4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one is a synthetic compound that belongs to the class of heterocyclic organic molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one generally involves the condensation of suitable amines with diaminopyrimidine derivatives under controlled conditions. Specific reaction conditions, such as temperature and pH, are tailored to optimize yield and purity.
Common synthetic routes may involve the use of catalysts, solvents, and other reagents to facilitate the reaction process.
Industrial Production Methods:
Industrial production methods focus on scaling up the laboratory synthesis while ensuring safety, cost-effectiveness, and environmental sustainability. Continuous flow reactors and automated synthesis techniques are often employed to produce large quantities.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may exhibit different properties.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common, allowing the modification of the compound by replacing specific functional groups.
Common Reagents and Conditions Used:
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions, along with appropriate solvents.
Major Products Formed from These Reactions:
The products formed from these reactions depend on the specific reagents and conditions used. Major products include various oxidized, reduced, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry:
Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Studied for its reactivity and stability under different chemical environments.
Biology:
Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine:
Explored as a potential therapeutic agent, particularly in the treatment of specific diseases due to its unique structural properties.
Industry:
Utilized in the development of specialty chemicals and materials with specific desired properties.
Mecanismo De Acción
The mechanism by which 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one exerts its effects involves interaction with molecular targets such as enzymes and receptors.
Molecular targets and pathways involved may include key enzymes in metabolic pathways, nucleic acid interactions, and protein binding sites.
The compound's effects can be attributed to its ability to form stable complexes with these targets, potentially altering their function and activity.
Comparación Con Compuestos Similares
2-Aminopyrimidine
4,6-Diaminopyrimidine
Pyrido[2,3-d]pyrimidine
Quinoxalines
This overview provides a comprehensive understanding of 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one, highlighting its synthesis, reactions, applications, and comparison with similar compounds. If there's a specific area you'd like to dive deeper into, let’s keep the conversation going.
Propiedades
IUPAC Name |
4,7-diamino-3H-pyrimido[4,5-d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O/c7-3-2-1-9-5(8)11-4(2)12-6(13)10-3/h1H,(H5,7,8,9,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLIMWFXVZSRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC2=NC(=O)NC(=C21)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B8045123.png)





![8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol](/img/structure/B8045175.png)
![3-Bromo-8-ethylimidazo[1,2-a]pyridine](/img/structure/B8045195.png)




![6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B8045228.png)

